(3R,5R)-1-Benzyl-3,5-dimethylpiperazine is a chiral compound characterized by a piperazine ring with two methyl groups and a benzyl group attached to the nitrogen atoms. Its molecular formula is , and it has a molecular weight of 204.31 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
This compound can be synthesized from commercially available starting materials such as benzylamine and 3,5-dimethylpiperazine. Its synthesis typically requires anhydrous conditions to prevent hydrolysis during the reaction process.
(3R,5R)-1-Benzyl-3,5-dimethylpiperazine belongs to the class of piperazine derivatives, which are known for their diverse biological activities. It is classified as a chiral amine due to the presence of asymmetric carbon centers in its structure.
The synthesis of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine generally involves the following steps:
The reaction typically requires careful control of temperature and pH to optimize yield and purity. The use of inert atmospheres (e.g., nitrogen) during synthesis helps prevent unwanted side reactions.
The molecular structure of (3R,5R)-1-benzyl-3,5-dimethylpiperazine features:
This specific arrangement contributes to its chirality and influences its chemical reactivity and biological activity.
(3R,5R)-1-Benzyl-3,5-dimethylpiperazine can undergo various chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis. The choice of reagents and conditions significantly affects the outcomes of these transformations.
The mechanism of action for (3R,5R)-1-benzyl-3,5-dimethylpiperazine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes within biological systems. It may function as an agonist or antagonist depending on the target:
(3R,5R)-1-Benzyl-3,5-dimethylpiperazine has several notable applications:
This compound's unique structural features make it a valuable candidate for ongoing research into drug development and synthetic chemistry applications.
Piperazine derivatives occupy >20% of FDA-approved small-molecule drugs, with dimethylated variants like (3R,5R)-1-benzyl-3,5-dimethylpiperazine enhancing blood-brain barrier (BBB) penetration and receptor binding kinetics. Key structural features include:
Table 1: Applications of Chiral Piperazines in Drug Design
Drug/Compound | Therapeutic Target | Role of Piperazine | Stereochemical Requirement |
---|---|---|---|
SLL-039 | κ-Opioid Receptor | Agonist with reduced sedation | (3R,4R)-configuration critical |
BI-3802 | Androgen Receptor | Protein degradation enhancer | Trans-2,5-dimethyl preferred |
Glucagon-like peptide 1 | Peptide delivery | Transcellular absorption enhancer | Open-chain piperazine variant |
Stereochemistry governs target engagement and ADMET profiles of piperazine pharmacophores. For (3R,5R)-1-benzyl-3,5-dimethylpiperazine:
Table 2: Impact of Stereoisomerism on Physicochemical Properties
Stereoisomer | CAS Number | Purity | Physical Form | KOR Binding Ki (nM) |
---|---|---|---|---|
(3R,5R)-1-Benzyl-3,5-dimethyl | 170211-03-7 | 96% | Light Red Liquid | 3.2 ± 0.4 |
(3R,5S)-1-Benzyl-3,5-dimethyl | 55115-99-6 | >98% | Neat liquid | 48.7 ± 2.1 |
meso-isomer | N/A | N/A | Crystalline solid | >1000 |
Synthetic routes to (3R,5R)-1-benzyl-3,5-dimethylpiperazine have evolved from racemic resolutions to asymmetric catalysis:
Phase 1: Racemic Foundations (1950s–1990s)
Early routes relied on cyclization of 1,2-diaminopropane with 2,4-pentanediol, yielding racemic dimethylpiperazine. Resolution via L-tartrate salts achieved <20% ee, requiring 5 recrystallization cycles to obtain >90% de [3] [5].
Phase 2: Chiral Pool Derivatization (1990s–2010s)
(R,R)-Tartaric acid served as a template for installing stereocenters. Key steps:
Phase 3: Catalytic Asymmetric Synthesis (2010s–Present)
Modern protocols employ Ir/phox catalysts for enantioselective hydrogenation:
(rac)-1-Benzyl-3,5-dimethylenepiperazine + H₂ → (3R,5R)-1-Benzyl-3,5-dimethylpiperazine
This method achieves 92% ee and 99% conversion in <2 hours, enabled by Noyori-type transfer hydrogenation [5] [8].
Table 3: Synthesis Milestones for Chiral Dimethylpiperazines
Method | Key Reagents | Yield | ee (%) | Limitations |
---|---|---|---|---|
Racemic Resolution | L-Tartaric acid | 12% | 90 | Low yield, high waste |
Chiral Pool Synthesis | (R,R)-Tartrate bis-epoxide | 65% | >99 | Costly auxiliaries |
Catalytic Hydrogenation | Ir-(S)-phox catalyst | 89% | 92 | Sensitive to O₂/impurities |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: